molecular formula C13H12Cl2N2O2S B2519595 Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate CAS No. 1493430-96-8

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate

Cat. No.: B2519595
CAS No.: 1493430-96-8
M. Wt: 331.21
InChI Key: PPNDDNIRBQPQRF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the thiazole ring, which is further connected to an ethyl acetate moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,5-dichloroaniline with α-bromoacetyl bromide in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then cyclized using thiourea to form the thiazole ring.

    Esterification: The resulting thiazole derivative is then esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are performed under controlled temperatures to prevent over-substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated thiazoles, nitrothiazoles

Scientific Research Applications

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Ethyl 2-(2-((3,5-dichlorophenyl)amino)thiazol-4-yl)acetate can be compared with other thiazole derivatives:

    Similar Compounds: Thiazole, 2-aminothiazole, 2-mercaptothiazole, 2-(2-aminophenyl)thiazole

    Uniqueness: The presence of the 3,5-dichlorophenyl group and the ethyl acetate moiety distinguishes this compound from other thiazole derivatives. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-11-7-20-13(17-11)16-10-4-8(14)3-9(15)5-10/h3-5,7H,2,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNDDNIRBQPQRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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